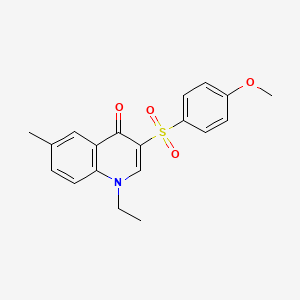
1-ethyl-3-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-3-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-4(1H)-one, also known as EMSQ, is a quinoline derivative that has been widely used in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Research has demonstrated the utility of sulfonylquinolones, similar to the chemical compound , in the synthesis of broad-spectrum antibacterial agents. One study highlights the synthesis of a new 2-sulfonylquinolone that served as a key intermediate in developing a potent broad-spectrum antibacterial agent effective against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007). This underscores the compound's relevance in addressing antibiotic resistance.
Catalytic Applications
A study employed 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as an efficient catalyst for synthesizing polyhydroquinoline derivatives, demonstrating the compound's application in catalysis and synthetic chemistry (Khaligh, 2014). This research points towards the compound's potential in facilitating complex organic reactions.
Antimicrobial Activity
The compound's structural analogs have been evaluated for their antimicrobial properties. For instance, phenylquinolinones derived from marine fungi showed moderate cytotoxicity against cancer cell lines, indicating the compound's potential in developing new antimicrobial agents (Li et al., 2016). This suggests the chemical's importance in discovering novel therapeutic agents.
Photocatalytic Activity
Research into the photocatalytic activity of related compounds, such as bicyclometalated iridium(III) complexes, revealed their efficiency in generating singlet oxygen and photooxidation of sulfides into sulfoxides (Li & Ye, 2019). These findings underscore the potential applications of the compound in environmental remediation and organic synthesis.
Organometallic Chemistry
Palladium(II) complexes with related thiosemicarbazones have been synthesized to explore their biological properties, revealing their strong binding affinity to DNA and proteins (Ramachandran et al., 2012). This highlights the compound's potential applications in medicinal chemistry and drug development.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various biological targets such as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors . These targets play crucial roles in cellular processes, including DNA replication, signal transduction, and neurotransmission.
Mode of Action
For instance, some guanidine derivatives have been found to bind to the DNA minor groove, potentially interfering with DNA replication .
Biochemical Pathways
For instance, guanidine derivatives have been found to inhibit kinases, which are key components of signal transduction pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Eigenschaften
IUPAC Name |
1-ethyl-3-(4-methoxyphenyl)sulfonyl-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-4-20-12-18(19(21)16-11-13(2)5-10-17(16)20)25(22,23)15-8-6-14(24-3)7-9-15/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNECAAXKMJLECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2471598.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2471599.png)
![methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2471600.png)
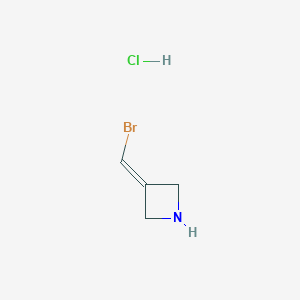
![N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide](/img/structure/B2471602.png)
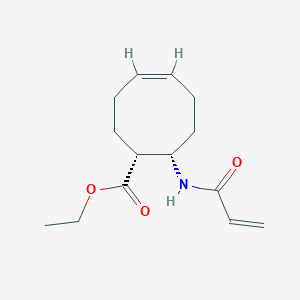
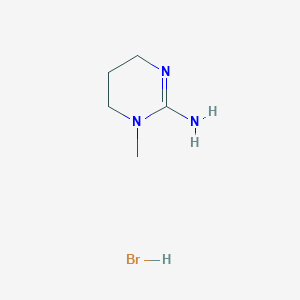
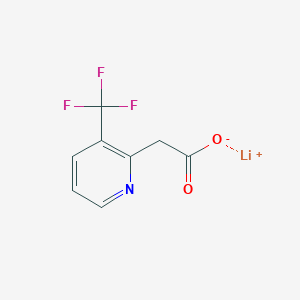
![3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2471610.png)

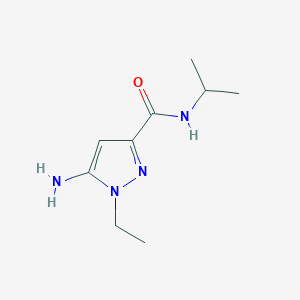
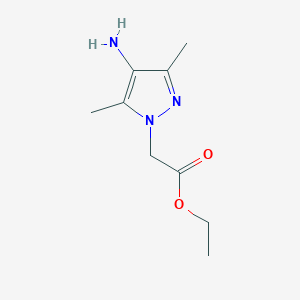
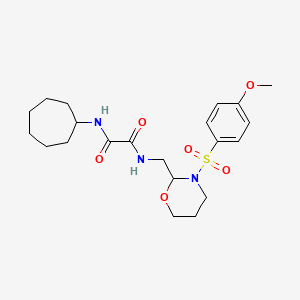
![3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2471617.png)